molecular formula C21H19N5O4S B2631605 N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 946354-07-0

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2631605
CAS No.: 946354-07-0
M. Wt: 437.47
InChI Key: CKQBHNIHVUYVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against Focal Adhesion Kinase (FAK) , also known as Protein Tyrosine Kinase 2 (PTK2). This compound functions by competitively binding to the ATP-binding site of the FAK catalytic domain , effectively suppressing its kinase activity and subsequent autophosphorylation at Tyr397. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the intricate signaling networks governed by FAK. Researchers employ it to investigate the role of FAK in fundamental cellular processes including cell migration, adhesion, proliferation, and survival . Its application is crucial in oncological research, as FAK signaling is frequently dysregulated in various cancers, promoting tumor progression, metastasis, and resistance to therapy. By inhibiting FAK, this compound enables the study of potential therapeutic strategies aimed at disrupting these pathways. Furthermore, it finds application in cardiovascular and fibrosis research, where FAK signaling contributes to disease pathophysiology.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-29-14-8-9-17(30-2)16(10-14)23-18(27)12-31-21-24-19-15(20(28)25-21)11-22-26(19)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQBHNIHVUYVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a 2,5-dimethoxyphenyl moiety and a 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl group linked by a sulfanyl acetamide. This unique combination suggests potential interactions with biological targets that could lead to therapeutic effects.

Structural Formula

\text{N 2 5 dimethoxyphenyl 2 4 oxo 1 phenyl 1H 4H 5H pyrazolo 3 4 d pyrimidin 6 yl}sulfanyl)acetamide}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For example, certain compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.067 µM to 42.30 µM against cell lines such as A549 and NCI-H460 .
CompoundCell LineIC50 (µM)
Compound AA54926
Compound BNCI-H4600.95
Compound CHep-23.25

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression. For example, some pyrazolo derivatives have shown effective inhibition of Aurora-A kinase .
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Anti-inflammatory Effects : Pyrazole-based compounds are also noted for their anti-inflammatory properties, which may contribute to their overall therapeutic potential .

Case Studies

Several studies have evaluated the effectiveness of pyrazolo derivatives in clinical or preclinical settings:

  • Study on MCF7 Cells : A study reported a derivative with an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating substantial anticancer activity .
  • In Vivo Models : In vivo studies using murine models have suggested that these compounds can significantly reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[3,4-d]pyrimidinone Family

The pyrazolo[3,4-d]pyrimidinone scaffold is a versatile pharmacophore. Below is a comparison of the target compound with two structurally related derivatives described in the evidence:

Property Target Compound Example 53 () Example from (Brown Solid)
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone
Substituents - 6-sulfanylacetamide
- 1-phenyl
- N-(2,5-dimethoxyphenyl)
- 3-fluorophenyl chromene
- 4-amino group
- 2-fluoro-N-isopropylbenzamide
- 4-amino-1-(substituted ethyl)
- Benzenesulfonamide with oxazin-2-yl phenylboronic acid
Molecular Weight Not reported Not explicitly stated (likely ~589.1 g/mol based on mass [M+1] = 589.1) 589.1 g/mol (M+1)
Melting Point Not reported Not reported 175–178°C
Synthetic Route Not described in evidence Suzuki coupling with boronic acid derivatives Similar coupling methodology (Suzuki reaction)
Potential Applications Hypothesized kinase inhibition or nucleotide mimicry (based on core structure) Likely kinase or protease targeting (fluorinated aromatic groups enhance binding affinity) Anticancer or anti-inflammatory applications (sulfonamide moiety)

Key Differences and Implications

Substituent Diversity: The target compound’s 2,5-dimethoxyphenyl group contrasts with the fluorinated chromene and benzamide groups in Example 53 (). The sulfanylacetamide side chain in the target compound may offer greater conformational flexibility compared to the rigid benzenesulfonamide in the brown solid compound (), affecting target selectivity.

Synthetic Complexity :

  • The Suzuki coupling methodology used for analogs in suggests that the target compound could be synthesized similarly. However, the acetamide linkage might require additional protection/deprotection steps, unlike the direct coupling of boronic acids in Example 53.

Research Findings and Limitations

  • Structural Insights: The pyrazolo[3,4-d]pyrimidinone core is conserved across analogs, but substituent variations significantly alter bioactivity. For instance, sulfonamide-containing derivatives () often exhibit protease inhibition, while methoxy-substituted compounds may favor kinase interactions.
  • Data Gaps: No experimental data (e.g., IC50, solubility, stability) for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation and trends from related molecules.
  • Methodological Consistency : All analogs in were synthesized using palladium-catalyzed cross-coupling, indicating a reliable pathway for scaling production of the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.